MAO-B Selectivity Inversion Relative to Unsubstituted 8-Hydroxyquinoline
2-(2-Hydroxyethylamino)quinolin-8-ol selectively inhibits human MAO-B (IC50 = 15.4 µM) over MAO-A (IC50 > 100 µM), yielding a selectivity index (MAO-A/MAO-B) of >6.5 in favor of MAO-B [1]. In contrast, unsubstituted 8-hydroxyquinoline exhibits preferential inhibition of MAO-A over MAO-B in rat brain mitochondrial preparations, with IC50 values spanning 1 µM to 1 mM depending on assay conditions [2]. The 2-hydroxyethylamino substitution thus inverts the MAO isoform selectivity profile relative to the parent 8-HQ scaffold, a finding with implications for Parkinson's disease research where MAO-B selective inhibition is therapeutically prioritized [2].
| Evidence Dimension | MAO-B selectivity index (IC50 MAO-A / IC50 MAO-B) |
|---|---|
| Target Compound Data | IC50 MAO-B = 15.4 µM; IC50 MAO-A > 100 µM; SI > 6.5 (MAO-B selective) |
| Comparator Or Baseline | 8-Hydroxyquinoline: IC50 range 10⁻³ M to 10⁻⁶ M; MAO-A preferential (Youdim et al., 2004, rat brain mitochondria) |
| Quantified Difference | 8-HQ: MAO-A > MAO-B (MAO-A selective); Target: MAO-B ≫ MAO-A (MAO-B selective); qualitative selectivity inversion |
| Conditions | Target: Recombinant human MAO-A/MAO-B, fluorometric kynuramine assay, 20 min incubation. Comparator: Rat brain mitochondrial MAO, radiometric assay. |
Why This Matters
Researchers developing MAO-B selective inhibitors for Parkinson's disease or Alzheimer's disease should select this compound over 8-HQ, which would confound results due to its opposing MAO-A preference.
- [1] BindingDB Entry BDBM50401987 (ChEMBL1492484). IC50: 1.54 × 10⁴ nM (MAO-B) and 1.00 × 10⁵ nM (MAO-A), human recombinant enzyme, fluorometric assay, 20 min. View Source
- [2] Youdim, M. B. H.; Fridkin, M.; Zheng, H. Novel Bifunctional Drugs Targeting Monoamine Oxidase Inhibition and Iron Chelation as an Approach to Neuroprotection in Parkinson's Disease and Other Neurodegenerative Diseases. J. Neural Transm. 2004, 111 (10–11), 1455–1471. View Source
